

Strategies to prevent and assess off-target effects of Levocetirizine in research

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Compound of Interest		
Compound Name:	Levocetirizine	
Cat. No.:	B1674955	Get Quote

Technical Support Center: Levocetirizine Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and assessing potential off-target effects of **Levocetirizine** in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target interactions of **Levocetirizine**?

A1: **Levocetirizine** is a potent and highly selective antagonist of the histamine H1 receptor.[1] [2][3] Its high affinity for the H1 receptor is the basis of its therapeutic action in allergic conditions.[4][5] Off-target interactions are minimal. **Levocetirizine** has been shown to be 600-fold more selective for the H1 receptor compared to a panel of other receptors and channels. It displays over 20,000-fold selectivity for the H1 receptor over all five types of muscarinic acetylcholine receptors, meaning it has virtually no anticholinergic activity.

Q2: Does Levocetirizine have any cardiovascular off-target effects, such as QT prolongation?

A2: **Levocetirizine** is considered to have a strong cardiovascular safety profile. It shows negligible inhibition of the hERG channel (IC50 > 30 μ M) and is not associated with QT interval prolongation at therapeutic or even supratherapeutic doses.



Q3: Are there any known off-target effects of **Levocetirizine** in the central nervous system (CNS)?

A3: As a second-generation antihistamine, **Levocetirizine** has limited ability to cross the blood-brain barrier, resulting in a low incidence of sedation compared to first-generation antihistamines. However, rare cases of psychiatric adverse reactions, particularly in children, have been reported. One potential mechanism for these rare CNS effects is that **Levocetirizine** is a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. Reduced P-gp function could potentially lead to higher concentrations of **Levocetirizine** in the CNS.

Q4: How does **Levocetirizine** interact with metabolic enzymes like Cytochrome P450 (CYP)?

A4: **Levocetirizine** undergoes minimal hepatic metabolism and has a low potential for drugdrug interactions mediated by the CYP450 system. This reduces the likelihood of off-target effects arising from altered metabolism when co-administered with other drugs.

Data Presentation: Levocetirizine Binding Profile

Table 1: Levocetirizine Binding Affinity for Histamine H1 Receptor

Compound	Receptor	Kı (nM)
Levocetirizine	Histamine H1	3
(S)-Cetirizine	Histamine H1	100
Cetirizine (racemic)	Histamine H1	6

Data sourced from Gillard et al., 2002.

Table 2: **Levocetirizine** Selectivity Panel



Receptor/Ion Channel Family	Specific Receptors/Channels Tested	Result at 10 µM Levocetirizine
Adrenergic	α1, α2, β	No significant interaction
Dopaminergic	D1, D2, D3, D4, D5	No significant interaction
Serotonergic	5-HT _{1a} , 5-HT _{1e} , 5-HT _{2a} , 5- HT ₂ c, 5-HT ₃ , 5-HT _{5a} , 5-HT ₆ , 5- HT ₇	No significant interaction
Muscarinic	M1, M2, M3, M4, M5	No significant interaction
Opioid	δ, κ, μ	No significant interaction
Ion Channels	Ca ²⁺ , K ⁺ , Na ⁺	No significant interaction

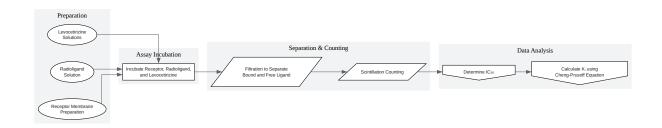
Based on data indicating 600-fold selectivity and specific testing against a panel of receptors and channels where no significant interactions were observed at a concentration of 10 μ M, with the exception of a weak interaction at the human α 2C4 adrenergic receptor.

Experimental Protocols & Troubleshooting Guides Assessing Off-Target Binding: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **Levocetirizine** for a potential off-target receptor.

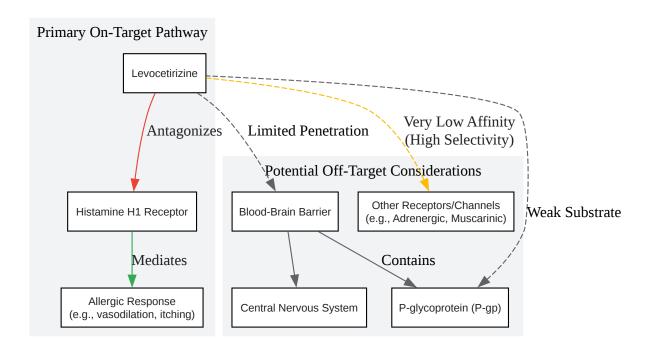
Diagram of the Experimental Workflow











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